D,L-Valylglycin

Description

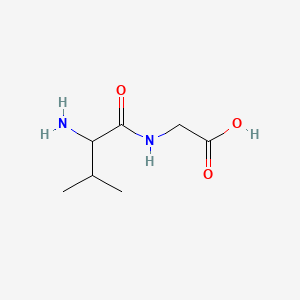

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-amino-3-methylbutanoyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-4(2)6(8)7(12)9-3-5(10)11/h4,6H,3,8H2,1-2H3,(H,9,12)(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUPEELXVYPCPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71698-68-5, 686-43-1 | |

| Record name | NSC524129 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89177 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic and Biosynthetic Pathways of D,l Valylglycin

Enzymatic Synthesis Strategies

Enzymatic synthesis of dipeptides like Valylglycine often employs hydrolases, such as proteases or esterases, operating in reverse or under kinetically controlled conditions. One prominent strategy involves the use of L-amino acid esterases (LAE).

Biocatalysis Using L-Amino Acid Esterases (LAE)

L-amino acid esterases catalyze the synthesis of dipeptides from an amino acid ester (the acyl donor) and an amino acid (the acyl acceptor). In the case of Valylglycine synthesis, L-valine methyl ester serves as the acyl donor and glycine (B1666218) as the acyl acceptor.

A crucial step in developing an efficient enzymatic synthesis process is the identification of suitable microbial sources of the desired enzyme. A screening of various microorganisms can identify those that produce L-amino acid esterases with high synthetic activity towards the target dipeptide.

In a notable study, 17 microbial isolates demonstrating LAE activity were screened for their ability to synthesize Valylglycine. Among these, a strain identified as Elizabethkingia sp. TT1 through 16S rDNA sequence analysis exhibited the highest synthetic activity for Valylglycine researchgate.net. This finding highlights the importance of comprehensive screening to discover novel and efficient biocatalysts.

Once a promising microorganism is identified, the next step involves the purification and characterization of the enzyme to understand its properties and suitability for industrial application. The L-amino acid esterase from Elizabethkingia sp. TT1 (referred to as TT1LAE) was purified to homogeneity. The purification process resulted in an approximately 1300-fold increase in specific activity, with a final specific activity of 118.8 μmol/min/mg of protein and a yield of 2.8% researchgate.net.

Biochemical characterization of the purified TT1LAE revealed key properties essential for optimizing the synthesis reaction.

Biochemical Properties of L-Amino Acid Esterase from Elizabethkingia sp. TT1

| Property | Value |

|---|---|

| Subunit Molecular Mass | 78 kDa (determined by SDS-PAGE) |

| Native Molecular Mass | 103 kDa (determined by gel filtration) |

| Optimal pH | 9.0 |

| Optimal Temperature | 25 °C |

| pH Stability Range | 5.0–8.5 |

| Temperature Stability Range | 25 °C–40 °C |

| Effect of Metal Ions | No significant effect from tested metal ions |

| Effect of Inhibitors | Slightly inhibited by EDTA |

Data sourced from a study on the purification and characterization of Elizabethkingia L-Amino Acid Esterase researchgate.net.

Reaction Condition Optimization for Enzymatic Dipeptide Formation

To maximize the yield and efficiency of the enzymatic synthesis of Valylglycine, it is essential to optimize the reaction conditions. Key parameters that influence the reaction equilibrium and rate include pH, temperature, and substrate concentrations.

The activity and stability of enzymes are highly dependent on the pH and temperature of the reaction environment. For the L-amino acid esterase from Elizabethkingia sp. TT1, the optimal conditions for activity were determined to be a pH of 9.0 and a temperature of 25 °C researchgate.net. Operating the reaction at these optimal conditions ensures the highest rate of Valylglycine formation. The enzyme also demonstrates stability over a pH range of 5.0 to 8.5 and at temperatures between 25 °C and 40 °C, which provides a workable range for process development researchgate.net. Deviations from the optimal pH can alter the ionization state of amino acid residues in the enzyme's active site, potentially reducing its catalytic efficiency. Similarly, temperatures significantly above the optimum can lead to enzyme denaturation and loss of activity.

Influence of Metal Cations (e.g., Na+, Mg2+) on Enzyme Activity

The activity of enzymes involved in peptide synthesis can be significantly influenced by the presence of metal cations. In the context of the enzymatic synthesis of γ-Glutamylvalylglycine from Valylglycine and glutamine, metal cations such as Na⁺ and Mg²⁺ have been shown to enhance the transpeptidation reaction catalyzed by bacterial γ-glutamyltranspeptidase (GGT) nih.gov. This enhancement leads to an increased production of the final tripeptide product nih.gov.

The presence of these cations can play a role in stabilizing the enzyme's structure or in the catalytic mechanism itself. For instance, in other enzymes like alkaline phosphatase, which is also involved in phosphate (B84403) transfer reactions, metal ions such as Zn²⁺ and Mg²⁺ are integral to the catalytic activity and structural integrity of the enzyme wikipedia.org. While the precise mechanism for GGT is still under investigation, the empirical evidence points to a positive regulatory role for certain monovalent and divalent cations in its catalytic efficiency.

Table 1: Effect of Metal Cations on γ-Glutamyltranspeptidase Activity for γ-Glutamylvalylglycine Synthesis

| Metal Cation | Observation | Reference |

|---|---|---|

| Na⁺ | Improved the transpeptidation reaction and increased the production of γ-glutamylvalylglycine. | nih.gov |

| Mg²⁺ | Improved the transpeptidation reaction and increased the production of γ-glutamylvalylglycine. | nih.gov |

Stereoselective Biocatalytic Approaches

Biocatalytic methods for dipeptide synthesis are inherently stereospecific, a critical feature for producing biologically active peptides. Proteases, which naturally hydrolyze peptide bonds, can be used in reverse under controlled conditions to catalyze their formation nih.govnih.gov. This approach can be either thermodynamically or kinetically controlled nih.gov.

In thermodynamically controlled synthesis, the equilibrium of the hydrolysis/synthesis reaction is shifted towards synthesis, often by altering the reaction medium (e.g., using organic solvents or immobilizing one of the substrates) researchgate.netresearchgate.net. Kinetically controlled synthesis utilizes serine and cysteine proteases, where an acyl-enzyme intermediate is formed and then aminolyzed by the incoming amino acid or peptide nih.govresearchgate.net. The stereoselectivity of these enzymes ensures the formation of peptides with specific chirality. For the synthesis of Valylglycine, a protease with specificity for valine at the P1 position would be selected to react with glycine. This method avoids the need for side-chain protection, a significant advantage over chemical synthesis nih.gov.

Chemical Synthesis Methodologies (General Principles)

Chemical synthesis of dipeptides like D,L-Valylglycine relies on the formation of a peptide bond between the carboxyl group of valine and the amino group of glycine. This process requires the activation of the carboxyl group and the protection of reactive functional groups to prevent unwanted side reactions.

Condensation Reactions in Dipeptide Formation

The formation of the peptide bond in D,L-Valylglycine is a condensation reaction, where a molecule of water is eliminated ucalgary.ca. To facilitate this, the carboxylic acid of the N-protected valine is typically activated. A common class of reagents used for this activation are carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) interchim.frnih.gov. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of the C-protected glycine, leading to the formation of the peptide bond interchim.fr. The reaction is often carried out in an appropriate organic solvent.

Application of Protecting Group Strategies

To ensure the specific formation of the Valylglycine peptide bond and prevent polymerization or other side reactions, it is essential to use protecting groups for the amino group of valine and the carboxyl group of glycine ucalgary.canih.gov.

Table 2: Common Protecting Groups in Peptide Synthesis

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Reference |

|---|---|---|---|---|

| α-Amino Group | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | masterorganicchemistry.comcreative-peptides.com |

| α-Amino Group | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | creative-peptides.com |

| α-Carboxyl Group | Methyl/Ethyl Ester | -Me/-Et | Saponification (Base) | ucalgary.ca |

| α-Carboxyl Group | Benzyl Ester | -Bzl | Hydrogenolysis | ucalgary.ca |

D,L-Valylglycin as a Precursor in Higher-Order Peptide Synthesis

D,L-Valylglycine is a valuable building block for the synthesis of more complex peptides. Its dipeptide structure allows for further elongation of the peptide chain at either the N-terminus or the C-terminus.

Enzymatic Elaboration to Gamma-Glutamyl Peptides (e.g., γ-Glutamylvalylglycine)

A significant application of D,L-Valylglycine is as a substrate for the enzymatic synthesis of γ-Glutamyl-valyl-glycine (γ-Glu-Val-Gly), a tripeptide known for its "kokumi" taste-enhancing properties nih.gov. This synthesis is catalyzed by γ-glutamyltranspeptidase (GGT), which transfers a γ-glutamyl group from a donor, such as glutamine or glutathione (B108866), to the N-terminal amino group of Valylglycine nih.govnih.govmdpi.com.

In Saccharomyces cerevisiae, two primary pathways for the biosynthesis of γ-Glu-Val-Gly have been identified. The first involves the initial synthesis of γ-glutamyl-valine (γ-Glu-Val) from glutamate and valine by glutamate-cysteine ligase (GCL), followed by the addition of glycine by glutathione synthetase (GS) nih.govplos.orgresearchgate.net. The second pathway involves the direct transfer of a γ-glutamyl residue from glutathione (GSH) to Valylglycine, a reaction mediated by enzymes with GGT activity nih.govplos.orgresearchgate.net.

Table 3: Enzymes Involved in the Biosynthesis of γ-Glutamylvalylglycine

| Enzyme | Abbreviation | Function | Pathway | Reference |

|---|---|---|---|---|

| γ-Glutamyltranspeptidase | GGT | Transfers γ-glutamyl group from a donor to Valylglycine. | Transpeptidation | nih.govnih.gov |

| Glutamate-cysteine ligase | GCL | Synthesizes γ-glutamyl-valine from glutamate and valine. | De novo synthesis | nih.govplos.orgresearchgate.net |

| Glutathione synthetase | GS | Adds glycine to γ-glutamyl-valine. | De novo synthesis | nih.govplos.orgresearchgate.net |

Reaction Kinetics of Sequential Peptide Bond Formation

The formation of a peptide bond, the fundamental linkage in peptides and proteins, is a condensation reaction involving the nucleophilic attack of the amino group of one amino acid on the carboxyl group of another, resulting in the elimination of a water molecule. From a thermodynamic perspective, the formation of a peptide bond in aqueous solution is an endergonic process, meaning it requires an input of free energy reddit.com. The change in Gibbs free energy (ΔG) for this reaction is positive, indicating that the reaction is non-spontaneous under standard conditions reddit.com. However, the resulting peptide bond is kinetically stable due to a high activation energy barrier, which prevents it from easily breaking once formed reddit.com.

The kinetics of peptide bond formation, or the rate at which the reaction proceeds, is influenced by several factors, including the presence of catalysts, the solvent environment, and the specific amino acids involved. While specific kinetic data for the formation of D,L-Valylglycine is not extensively detailed in the literature, computational studies on the formation of diglycine provide significant insights into the energetic requirements and reaction pathways that are broadly applicable to dipeptide synthesis.

Influence of Solvent on Reaction Kinetics

Computational studies using Density Functional Theory (DFT) have elucidated the significant role of the solvent in the kinetics of peptide bond formation between two glycine molecules. The reaction has been modeled in the gas phase as well as in the presence of explicit solvent molecules such as water, methanol, and cyclohexane nih.gov.

In the gas phase, the condensation of two glycine molecules to form a dipeptide faces a substantial free energy barrier of activation mdpi.com. The presence of protic solvents like water and methanol has been shown to facilitate the reaction by lowering this activation energy barrier nih.gov. These solvent molecules can act as a bridge, aiding in the proton transfer that is a key step in the reaction mechanism nih.gov.

A proposed mechanism involves a six-atom ring transition state where the solvent molecule abstracts a proton from the attacking amine group while donating a proton to the hydroxyl of the carboxylic acid, thereby facilitating the departure of the water molecule nih.gov. Methanol was found to be slightly more effective than water in lowering the activation barrier, making the reaction kinetically more favorable nih.gov. In contrast, a non-polar, aprotic solvent like cyclohexane is the least effective at promoting the reaction, underscoring the importance of the solvent's ability to participate in proton exchange nih.gov.

The following table summarizes the calculated activation free energy (ΔG‡) and reaction free energy (ΔG₀) for the formation of diglycine in different environments.

| Solvent/Environment | Activation Free Energy (ΔG‡) (kcal mol⁻¹) | Reaction Free Energy (ΔG₀) (kcal mol⁻¹) |

|---|---|---|

| Explicit Water | 41.28 | -8.01 |

| Implicit Water (PCM) | 44.38 | -7.6 |

| Explicit Methanol | Not explicitly stated, but lower than in gas phase | -9.02 |

| Explicit Cyclohexane | Higher than in protic solvents | -2.97 |

| Implicit Cyclohexane (PCM) | Not explicitly stated | -7.46 |

| Gas Phase | ~50 | -7.86 |

Data derived from computational studies on diglycine formation nih.govmdpi.com. PCM refers to the Polarizable Continuum Model.

Catalysis and Prebiotic Synthesis

In biological systems, peptide bond formation is catalyzed by enzymes within the ribosome, which dramatically lowers the activation energy and increases the reaction rate. In prebiotic scenarios, mineral surfaces may have played a catalytic role. Studies have shown that surfaces like sanidine, a type of feldspar, can significantly lower the kinetic barrier for peptide bond formation mdpi.com. The mechanism proposed involves the binding of the amino acid to Lewis acid sites on the mineral surface, while Brønsted acid sites activate the carboxyl group, making it more susceptible to nucleophilic attack mdpi.com. This catalytic effect can reduce the activation free energy to as low as 10 kcal mol⁻¹ mdpi.com.

Metabolic and Degradation Pathways of D,l Valylglycin

Endogenous Formation as a Product of Proteolysis

Dipeptides, including valylglycine, are naturally formed within biological systems as a consequence of protein breakdown.

Origin in Protein Digestion and Catabolism Intermediates

During the digestion of dietary proteins and the turnover of endogenous proteins, large protein molecules are systematically broken down into smaller peptides by proteases. This process begins in the stomach with pepsin and continues in the small intestine with pancreatic proteases like trypsin and chymotrypsin (B1334515) wikipedia.orglumenlearning.com. These enzymes cleave proteins into polypeptides, which are then further hydrolyzed into smaller peptides, including dipeptides, and individual amino acids wikipedia.orglumenlearning.com. Valylglycine emerges as one such dipeptide intermediate, representing an incomplete breakdown product of protein digestion or catabolism hmdb.ca. These dipeptides are typically short-lived and are rapidly processed further by peptidases in the intestinal brush border or within cells into their constituent amino acids for absorption and subsequent metabolism lumenlearning.com.

Comparative Analysis of Peptide Hydrolysis Kinetics

The rate at which peptides are hydrolyzed varies depending on their amino acid sequence, side-chain properties, and the specific enzymatic or chemical conditions. Studies investigating the kinetics of dipeptide hydrolysis in strong acid (e.g., 2 M HCl) at elevated temperatures (84.2–114.2°C) have revealed differences in their susceptibility to breakdown rsc.orgrsc.org. For instance, valylglycine was observed to be relatively resistant to acid hydrolysis compared to other dipeptides studied, such as glycyl-L-alanine or glycyl-L-valine scispace.com. This resistance is attributed, in part, to steric hindrance effects from the amino acid side chains, with valine's branched side chain potentially impeding the approach of ions to the peptide bond scispace.com. The hydrolysis of valylglycine in these conditions follows a first-order rate law nih.gov.

Microbial Metabolism and Biotransformation of D,L-Valylglycin

The gut microbiota plays a significant role in the metabolism of peptides, including dipeptides like valylglycine, contributing to host-microbe metabolic interactions.

Identification of Microorganisms Capable of Valylglycin Production

While the direct production of simple valylglycine by microorganisms is less frequently detailed than that of gamma-glutamyl peptides, the general capacity for peptide metabolism and synthesis exists within the gut microbiota. Certain microorganisms, particularly bacteria and yeast, are known to produce or metabolize dipeptides as part of their metabolic processes. For example, Aspergillus oryzae possesses a dipeptidase that can hydrolyze valylglycine, and this enzyme's activity does not require specific metal ions for hydrolysis of valylglycine, unlike some other dipeptides tandfonline.comoup.comtandfonline.com. Research into yeast (Saccharomyces cerevisiae) has identified pathways for the formation of gamma-glutamyl tripeptides, such as γ-glutamyl-valyl-glycine (γ-EVG), which involve dipeptides like valyl-glycine (VG) as precursors nih.govresearchgate.netplos.orgresearchgate.net. Microorganisms like Escherichia coli and Corynebacterium glutamicum are utilized in industrial processes for the production of related gamma-glutamyl peptides, often involving enzymes like gamma-glutamyltransferase (GGT) fsc.go.jpfsc.go.jpgoogle.comnih.govtandfonline.com.

Role in Gut Microbiota-Host Metabolic Interactions (in model systems)

Dipeptides, as products of protein digestion, are significant substrates for gut microbes. Bacteria in the gut, such as Bacteroides and Bifidobacteria, contribute to protein hydrolysis and the release of amino acids and peptides, which are then absorbed by the host's intestinal cells oup.comfrontiersin.org. This process highlights a collaborative metabolic interaction where microbial enzymes break down complex molecules, providing nutrients for both the microbes and the host mdpi.comnih.govmdpi.com.

In model systems, such as yeast (Saccharomyces cerevisiae), dipeptides like valyl-glycine (VG) have been shown to be precursors for the synthesis of more complex gamma-glutamyl peptides, like γ-glutamyl-valyl-glycine (γ-EVG) nih.govresearchgate.netplos.orgresearchgate.net. These pathways involve enzymes such as Dug1p, a dipeptidase that hydrolyzes VG, and the Dug2p-Dug3p complex, which can transfer gamma-glutamyl groups from glutathione (B108866) to VG nih.govresearchgate.netplos.orgresearchgate.net. Furthermore, γ-EVG itself can be imported into yeast cells by transporters like Opt1p nih.govresearchgate.net. Such microbial processing of peptides can influence the availability of amino acids and the production of bioactive metabolites that interact with the host's physiology frontiersin.orgnih.govfrontiersin.orgmdpi.comnih.govmdpi.com. For instance, dipeptides have been implicated in taste perception and can be biomarkers in certain physiological states, as seen in studies where reduced levels of valylglycine were associated with mild cognitive impairment in humans nih.gov.

This compound as a Metabolic Biomarker in Stress Response:Information linking this compound levels to stress response, oxidative stress pathways, or its role in redox balance modulation, particularly with the detailed research findings and data tables requested.

While search result nih.gov mentions "Valylglycine" in the context of sleep midpoint and metabolic pathways, and search result mdpi.com lists "valylglycine (dipeptide)" as a metabolite discriminating children with delayed motor milestones, these findings are not specific to the requested degradation pathways or stress response biomarker roles. Search result ontosight.ai provides general chemical and biological information about VAL-GLY but lacks the specific research data needed for the outlined sections. Search result nih.gov lists valylglycine with a heritability percentage but does not detail its role in stress response pathways.

Without specific research findings and data for this compound in relation to acid-catalyzed hydrolysis kinetics, enzymatic degradation, environmental degradation, and its function as a metabolic biomarker in stress response, it is not possible to generate the article as per the detailed requirements and to include the necessary data tables.

Compound Names Table:

this compound (VAL-GLY)

Valine

Advanced Structural and Conformational Research on D,l Valylglycin and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are pivotal in experimentally determining the conformational preferences of peptides in various environments. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Optical Rotatory Dispersion (ORD) provide detailed insights into the molecule's three-dimensional structure, functional groups, and chiral properties.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for studying the conformation of peptides in solution. By analyzing chemical shifts (δ) and spin-spin coupling constants (J), researchers can deduce the local environment of specific protons and the dihedral angles of the peptide backbone.

In studies of dipeptides like L-Valylglycine, it is observed that the chemical shifts of protons, particularly the α-protons, are sensitive to the formation of the peptide bond. oup.com The chemical environment of a proton in a dipeptide is different from that in its constituent free amino acids, leading to shifts in resonance frequencies. oup.com For instance, the chemical shifts for the α-proton (α-H) in L-Valine and the α-protons (α-H₂) in Glycine (B1666218) change upon their incorporation into the L-Valylglycine dipeptide.

A systematic investigation into the NMR parameters of various amino acids and their corresponding di- and tripeptides revealed distinct changes that correlate with conformational adjustments. oup.com The spin-spin coupling constant between the α-H and β-H protons (Jvic) in the valine residue, for example, provides information about the rotamer populations of the side chain. oup.com An increase in this coupling constant upon peptide bond formation suggests a change in the preferred side-chain conformation, favoring a larger population of the trans rotamer. oup.com These parameters are crucial for building accurate models of the peptide's solution structure. nih.gov

Table 1: Representative ¹H NMR Chemical Shift Data for L-Valylglycine and its Constituent Amino Acids Data conceptualized from trends discussed in scientific literature. oup.com

Click to view interactive data table

| Compound | Proton | Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| L-Valine | α-H | ~3.6 | Chemical shift in the free amino acid. |

| Glycine | α-H₂ | ~3.5 | Chemical shift in the free amino acid. |

| L-Valylglycine | Val α-H | ~4.0 | Downfield shift upon peptide bond formation. oup.com |

| L-Valylglycine | Gly α-H₂ | ~3.9 | Downfield shift upon peptide bond formation. oup.com |

| L-Valylglycine | Val β-H | ~2.2 | Influenced by side-chain conformation. |

| L-Valylglycine | Val γ-CH₃ | ~1.0 | Typically appear as doublets. |

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is exceptionally useful for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding, which are fundamental to peptide conformation. libretexts.org

The IR spectrum of Valylglycine is characterized by absorption bands corresponding to the vibrations of its key functional groups. These include:

Amide A (N-H stretch): Typically found around 3300 cm⁻¹.

Amide I (C=O stretch): A strong band usually appearing between 1600-1700 cm⁻¹. Its precise position is highly sensitive to hydrogen bonding and the peptide's secondary structure.

Amide II (N-H bend and C-N stretch): Found between 1500-1600 cm⁻¹.

Carboxylate (COO⁻) stretch: In the zwitterionic form, asymmetric and symmetric stretching bands are prominent.

C-H stretches: From the valine side chain and the peptide backbone, observed around 2850-3000 cm⁻¹. vscht.cz

Table 2: Characteristic Infrared Absorption Bands for Valylglycine Data based on general peptide IR characteristics and specific research. libretexts.organu.edu.au

Click to view interactive data table

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide A | N-H Stretch | 3250 - 3350 | Medium |

| C-H Stretch | Alkyl (Val) & CH₂ (Gly) | 2870 - 2960 | Medium |

| Amide I | C=O Stretch | 1640 - 1680 | Strong |

| Amide II | N-H Bend / C-N Stretch | 1520 - 1580 | Strong |

| COO⁻ Asymmetric Stretch | Carboxylate | ~1590 | Strong |

| CH₂/CH₃ Bend | Aliphatic | 1400 - 1470 | Variable |

| COO⁻ Symmetric Stretch | Carboxylate | ~1410 | Medium |

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral molecule as a function of the wavelength of light. wikipedia.org This technique is particularly sensitive to the three-dimensional arrangement of atoms around a chromophore, such as the carbonyl group of the peptide bond. The resulting ORD curve, especially the phenomenon known as the Cotton effect, provides valuable information about the stereochemistry and conformation of the molecule. mgcub.ac.in

For a dipeptide like Valylglycine, which contains a chiral center at the α-carbon of the valine residue, ORD can be used to study its conformation. The D- and L-enantiomers of Valylglycine are expected to exhibit mirror-image ORD curves. The shape of the curve and the sign of the Cotton effect (positive or negative) are determined by the spatial arrangement of the groups around the peptide bond chromophore. youtube.com

A positive Cotton effect is observed when the optical rotation first increases (showing a peak at a longer wavelength) and then decreases as the wavelength is scanned through an absorption band. jasco-global.com

A negative Cotton effect shows the opposite behavior, with a trough appearing at the longer wavelength. jasco-global.com

By analyzing the Cotton effect in the ORD spectrum of D-Valylglycine or L-Valylglycine, researchers can infer details about the local conformation of the peptide backbone. kud.ac.in Changes in the solvent or the presence of interacting molecules can perturb this conformation, leading to measurable changes in the ORD spectrum, thus making it a sensitive probe of the peptide's structural dynamics. libretexts.org

Theoretical and Computational Conformational Studies

While spectroscopic methods provide essential experimental data, theoretical and computational approaches are indispensable for exploring the full conformational space of a peptide and understanding the energetic factors that govern its structure.

Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to model the behavior of molecules over time. scispace.com For a dipeptide like D,L-Valylglycin, MD simulations can provide a detailed picture of its conformational flexibility, interactions with solvent molecules (like water), and the transitions between different stable states. nih.govnih.gov

In a typical MD simulation, the dipeptide is placed in a simulated environment (e.g., a box of water molecules), and the forces between all atoms are calculated using a force field. nih.gov Newton's equations of motion are then solved iteratively to track the positions and velocities of every atom over time, generating a trajectory that reveals the molecule's dynamic behavior.

These simulations can be used to:

Identify the most populated conformational states.

Study the dynamics of hydrogen bond formation and breaking.

Understand how the peptide interacts with its environment.

Generate ensembles of structures that can be compared with experimental data from techniques like NMR. nih.gov

Simulations of related molecules like glycine in aqueous solutions have been used to study aggregation phenomena and the influence of solute concentration on intermolecular interactions, providing insights that are applicable to understanding the behavior of Valylglycine in similar conditions. rsc.orgrsc.org

Quantum chemical calculations, such as those based on ab initio methods (like Hartree-Fock) and Density Functional Theory (DFT), provide a highly accurate means of investigating molecular structure and energetics. mdpi.com These methods solve the Schrödinger equation (or its DFT equivalent) to determine the electronic structure and energy of a molecule for a given arrangement of its atoms. nih.gov

For this compound, these calculations are used to map its potential energy surface (PES). By systematically changing the dihedral angles (phi, ψ) of the peptide backbone and calculating the energy at each point, a Ramachandran-like energy map can be constructed. This map reveals the low-energy regions corresponding to stable conformations (conformers) and the high-energy barriers that separate them. nih.gov

In the study of L-Valylglycine's zwitterionic structure, ab initio calculations at both the DFT and Hartree-Fock levels were used to identify six stable conformers. anu.edu.au The calculations provided the relative energies of these conformers, allowing for the identification of the most energetically favorable structure. anu.edu.au Such studies are critical for interpreting experimental spectra and provide a fundamental understanding of the intrinsic conformational preferences of the dipeptide, driven by factors like intramolecular hydrogen bonding and steric hindrance. nih.govresearchgate.net

Table 3: Theoretically Predicted Conformers of L-Valylglycine Zwitterion Based on data from ab initio molecular orbital calculations. anu.edu.au

Click to view interactive data table

| Conformer ID | Peptide Bond Conformation | Relative Energy (kJ/mol) | Key Feature |

|---|---|---|---|

| Tg1 | Trans | 1.1 | Extended structure |

| Tg2 | Trans | 0.0 | Global minimum energy conformer anu.edu.au |

| Tg3 | Trans | 1.5 | Moderately folded |

| Cg1 | Cis | 12.3 | Higher energy cis-peptide bond |

| Cg2 | Cis | 13.5 | Higher energy cis-peptide bond |

| Cg3 | Cis | 14.2 | Higher energy cis-peptide bond |

Metal Ion Coordination Chemistry and Complex Formation

The interaction of dipeptides with metal ions is a cornerstone of bioinorganic chemistry, providing insights into the roles of metal ions in biological systems. This compound, with its multiple coordination sites—the N-terminal amino group, the peptide nitrogen, and the C-terminal carboxyl group—can form stable complexes with various metal ions. This section delves into the advanced structural and conformational research on the metal ion coordination chemistry of this compound and its derivatives, with a particular focus on zinc(II) complexes.

Preparation and Characterization of Metal-Valylglycin Complexes (e.g., Zn(II))

The synthesis of metal-valylglycin complexes, such as those with zinc(II), can be achieved through the reaction of the dipeptide with a suitable metal salt in an aqueous or alcoholic solution. ajol.infonih.gov A common method involves dissolving this compound in a slightly basic aqueous solution to deprotonate the carboxylic acid and amino groups, followed by the addition of a soluble zinc(II) salt, such as zinc chloride or zinc acetate (B1210297). ajol.info The resulting complex can then be precipitated by the addition of a less polar solvent, such as ethanol (B145695) or acetone, and isolated by filtration.

Characterization of the formed complexes is carried out using a variety of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is a powerful tool to identify the coordination sites of the ligand. ajol.info The involvement of the carboxylate group in coordination is typically confirmed by a shift in the asymmetric and symmetric stretching vibrations of the COO- group. researchgate.net Coordination of the amino group is indicated by changes in the N-H stretching and bending vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed information about the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons near the coordination sites upon complexation with a diamagnetic metal ion like Zn(II) can elucidate the binding mode. ajol.info

Elemental analysis is used to determine the stoichiometry of the metal-ligand complex, providing the ratio of metal to dipeptide molecules. ajol.info Molar conductivity measurements can help to determine whether the anions of the metal salt are coordinated to the metal ion or are present as counter-ions in the crystal lattice. nih.gov

Table 1: Spectroscopic Data for a Hypothetical Zn(II)-D,L-Valylglycin Complex

| Spectroscopic Technique | Ligand (this compound) | Zn(II) Complex | Interpretation of Shift |

| FT-IR (cm⁻¹) | |||

| ν(COO⁻) asymmetric | ~1620 | ~1600 | Shift indicates coordination of the carboxylate group. |

| ν(COO⁻) symmetric | ~1410 | ~1430 | Shift indicates coordination of the carboxylate group. |

| ν(NH₂) | ~3300 | ~3250 | Broadening and shift suggest coordination of the amino group. |

| ¹H NMR (ppm) | |||

| α-CH (Gly) | ~3.8 | ~3.9 | Downfield shift suggests proximity to the metal center. |

| α-CH (Val) | ~3.5 | ~3.6 | Downfield shift suggests proximity to the metal center. |

Note: The data in this table is illustrative and based on typical shifts observed in similar metal-dipeptide complexes.

Elucidation of Coordination Sites and Ligand Stereochemistry

In metal complexes of dipeptides like this compound, the primary coordination sites are typically the terminal amino group and the oxygen atom of the deprotonated peptide carbonyl group, forming a stable five-membered chelate ring. nih.gov The carboxylate group can also participate in coordination, either in a monodentate or bidentate fashion, leading to the formation of polynuclear complexes or different isomeric structures. nih.gov

Thermal Stability and Decomposition of Metal Complexes (TGA, DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are valuable techniques for studying the thermal stability and decomposition pathways of metal-valylglycin complexes. researchgate.netresearchgate.net TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and a reference material.

A typical TGA curve for a hydrated metal-dipeptide complex shows an initial weight loss at lower temperatures (around 100-200 °C), corresponding to the removal of water molecules. researchgate.netredalyc.orgresearchgate.net This step is usually associated with an endothermic peak in the DTA curve. researchgate.net The dehydration step can provide information on whether the water molecules are part of the coordination sphere or are present as lattice water. researchgate.net

At higher temperatures, the organic ligand starts to decompose. The decomposition of the dipeptide ligand is a complex process that can occur in multiple steps, as indicated by distinct weight losses in the TGA curve and corresponding endothermic or exothermic peaks in the DTA curve. researchgate.netresearchgate.net The final decomposition product at high temperatures is typically the metal oxide. researchgate.netresearchgate.net The temperature at which decomposition begins is an indicator of the thermal stability of the complex. The nature of the metal ion and the coordination mode of the ligand can significantly influence the thermal stability.

Table 2: Hypothetical Thermal Decomposition Data for a Zn(II)-D,L-Valylglycin Complex

| Temperature Range (°C) | Weight Loss (%) | DTA Peak | Assignment |

| 80 - 150 | ~5% | Endothermic | Loss of lattice water molecules. |

| 150 - 250 | ~10% | Endothermic | Loss of coordinated water molecules. |

| 250 - 400 | ~40% | Exothermic | Decomposition of the organic ligand (initial stage). |

| 400 - 600 | ~25% | Exothermic | Further decomposition and oxidation of organic fragments. |

| > 600 | - | - | Formation of stable metal oxide (ZnO). |

Note: This data is illustrative and based on the general thermal behavior of similar metal-amino acid and -dipeptide complexes.

Advanced Analytical Methodologies for D,l Valylglycin Quantification and Characterization in Research Matrices

High-Resolution Chromatographic Techniques

High-resolution chromatographic techniques are foundational for separating D,L-Valylglycine from complex matrices, enabling subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a widely adopted technique for the separation and quantification of peptides and amino acids. Method development for D,L-Valylglycine typically involves optimizing stationary phases, mobile phases, and detection methods to achieve adequate resolution, sensitivity, and specificity pensoft.netijrpr.comdiva-portal.org.

Method Development Considerations:

Stationary Phase: Reversed-phase chromatography using C18 columns is commonly employed due to its versatility in separating moderately polar compounds like dipeptides.

Mobile Phase: A gradient elution system, often comprising an aqueous buffer (e.g., formic acid or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol), is used to achieve optimal separation. The pH of the mobile phase is critical for controlling the ionization state of the amino and carboxyl groups of the dipeptide, influencing its retention diva-portal.org.

Detection: UV detection is a standard method, typically monitored at wavelengths around 200-220 nm, where peptide bonds exhibit absorbance. For enhanced sensitivity and specificity, coupling HPLC with mass spectrometry (LC-MS) is preferred.

Method Validation: Validation ensures the reliability and accuracy of the analytical method. Key validation parameters, as recommended by guidelines such as ICH Q2(R1), include:

Specificity: The ability to unequivocally assess the analyte in the presence of other components in the sample matrix pensoft.net.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. This is typically assessed by analyzing standards at different concentrations and evaluating the correlation coefficient (R²) pensoft.netresearchgate.net.

Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies pensoft.netdiva-portal.org.

Precision: The agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision pensoft.net.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively pensoft.netresearchgate.net.

Example HPLC Parameters:

| Parameter | Specification | Reference |

| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) | ijrpr.comresearchgate.net |

| Mobile Phase | Acetonitrile / Aqueous Buffer (e.g., Phosphate) | diva-portal.org |

| Flow Rate | 0.5 - 1.0 mL/min | diva-portal.orgresearchgate.net |

| Detection Wavelength | 192 - 220 nm (UV) | diva-portal.orgresearchgate.net |

| Injection Volume | 10 - 50 µL | researchgate.netinnovareacademics.in |

| Linearity Range | Typically 50-90 µg/mL (example for Vildagliptin) | researchgate.net |

| LOD | e.g., 2.98 µg/mL (example for Vildagliptin) | researchgate.net |

| LOQ | e.g., 9.94 µg/mL (example for Vildagliptin) | researchgate.net |

Ultra-High Performance Liquid Chromatography (UHPLC) Optimization

UHPLC offers significant advantages over conventional HPLC, including faster analysis times, higher resolution, and increased sensitivity, primarily due to the use of smaller particle size columns (typically < 2 µm) and higher operating pressures hplc.eumdpi.com. Optimization for D,L-Valylglycine analysis via UHPLC focuses on maximizing these benefits.

Optimization Strategies:

Column Selection: Columns with smaller particle sizes (e.g., 1.5-1.9 µm) and smaller internal diameters (e.g., 2.1 mm) are crucial for achieving high efficiency and reducing backpressure hplc.eushimadzu.com.

Mobile Phase Flow Rate: While UHPLC operates at higher pressures, optimizing the flow rate is essential for balancing efficiency and backpressure, often in the range of 0.2-0.6 mL/min for 2.1 mm ID columns hplc.eumdpi.comshimadzu.com.

Gradient Elution: Gradient profiles need to be adjusted for the faster mass transfer kinetics in UHPLC, often requiring steeper gradients or shorter gradient times compared to HPLC to maintain peak shape and resolution hplc.eu.

Injection Volume: Minimizing injection volume is critical to prevent band broadening, typically kept between 1-5% of the column's void volume (e.g., 1-5 µL for common UHPLC columns) hplc.eushimadzu.com.

System Dispersion: Minimizing extra-column volume within the UHPLC system (e.g., using smaller ID tubing, optimizing injector and detector cell volumes) is vital to preserve the high efficiency achieved by the column shimadzu.com.

Planar Chromatographic Methods (e.g., HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that provides enhanced separation capabilities, sensitivity, and reproducibility, making it suitable for qualitative and quantitative analysis lambda-scientific.co.th.

HPTLC Applications:

Sample Application: Automated sample spotting ensures uniform and precise application of D,L-Valylglycine onto the HPTLC plate, which is crucial for quantitative analysis lambda-scientific.co.th.

Chromatographic Development: Development occurs in a controlled chamber under optimized conditions, often using specific solvent systems (e.g., mixtures of organic solvents) to achieve separation.

Detection and Quantification: Detection can be performed using UV light or fluorescence after derivatization. Quantification is typically achieved through densitometry, where the intensity of the detected spot is measured and correlated to the analyte concentration using calibration curves lambda-scientific.co.thuni-giessen.de. HPTLC can also be coupled with mass spectrometry for more definitive identification.

Validation: Similar to HPLC, HPTLC methods require validation, including linearity, LOD, LOQ, accuracy, and precision, to ensure reliable results nih.gov.

Example HPTLC Validation Data (General):

| Parameter | Typical Range/Value |

| Linearity (R²) | > 0.99 |

| LOD | 0.0264 – 0.1317 µ g/100 mL (example for flavonoids) |

| LOQ | 0.0801 – 0.2182 µ g/100 mL (example for flavonoids) |

| Precision (CV%) | < 5% |

Mass Spectrometry-Based Profiling

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides high sensitivity and specificity for the identification and quantification of D,L-Valylglycine, especially in complex biological matrices.

Untargeted Metabolomics Using LC-MS for Biological Systems

Untargeted metabolomics aims to identify and quantify all detectable low-molecular-weight metabolites in a biological sample, providing a comprehensive overview of the metabolic state. LC-MS is a cornerstone technique in this field.

Methodology:

Sample Preparation: This typically involves extraction of metabolites from biological matrices (e.g., plasma, tissue) using solvent mixtures that efficiently solubilize polar and non-polar compounds.

Separation: Liquid chromatography (LC), often reversed-phase (RPLC) or hydrophilic interaction liquid chromatography (HILIC), separates the extracted metabolites based on their physicochemical properties.

Detection: Mass spectrometry (MS) detects and identifies the separated compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. Data-dependent or data-independent acquisition modes are used to capture a wide range of metabolites.

Data Analysis: Sophisticated bioinformatics tools and databases are employed to process the complex LC-MS data, identify D,L-Valylglycine among thousands of other metabolites, and perform statistical analysis to identify significant changes in its abundance under different experimental conditions lcms.czwur.nl.

Targeted Quantification via LC-MS/MS

Targeted quantification using LC-MS/MS offers superior sensitivity and selectivity compared to untargeted approaches, making it ideal for accurately measuring specific analytes like D,L-Valylglycine, even at low concentrations.

Methodology:

Sample Preparation and Derivatization: Samples are prepared, and D,L-Valylglycine may undergo derivatization to improve ionization efficiency and chromatographic behavior. For example, derivatization with 6-aminoquinoyl-N-hydroxysuccinimidyl-carbamate (AQC) is commonly used for amino acids and peptides prior to LC-MS/MS analysis researchgate.netresearchgate.netjst.go.jpnih.govnih.gov.

Chromatographic Separation: LC, often RPLC or HILIC, separates the derivatized D,L-Valylglycine from other matrix components mdpi.com.

Mass Spectrometry Detection: Tandem mass spectrometry (MS/MS) is employed, typically using Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) modes. In MRM/SRM, specific precursor ions (corresponding to the mass of D,L-Valylglycine) are selected, fragmented, and specific product ions are monitored. This results in highly selective and sensitive detection.

Quantification: Calibration curves are generated using known concentrations of D,L-Valylglycine standards, often with an internal standard, to quantify the analyte in unknown samples.

Example LC-MS/MS Parameters for Peptide Quantification:

| Parameter | Specification | Reference |

| Derivatization Reagent | 6-aminoquinoyl-N-hydroxysuccinimidyl-carbamate (AQC) | jst.go.jp |

| Column | C18 Reversed-Phase Column (e.g., 2.0 mm ID x 100 mm, 3 µm) | jst.go.jp |

| Mobile Phase | Aqueous buffer (e.g., 25 mM formic acid, pH 6.0) / Acetonitrile | jst.go.jp |

| Flow Rate | 0.25 mL/min | jst.go.jp |

| Column Temperature | 40°C | jst.go.jp |

| Detection Mode | MRM (Multiple Reaction Monitoring) | jst.go.jp |

| Example MRM Transitions | 474.2/171.2 (Quantification), 474.2/145.3 (Confirmation) for AQC-derivatized peptide | jst.go.jp |

| Ionization Mode | Electrospray Ionization (ESI) | mdpi.com |

| Quantification Range | 0.15 to 0.61 mg/dL (example for γ-Glu-Val-Gly in soy sauce) | nih.gov |

Compound List:

D,L-Valylglycine

L-Valylglycine

Valine

γ-Glutamyl-valyl-glycine (γ-Glu-Val-Gly)

L-lysine

L-leucine

L-serine

L-alanine

L-arginine

L-aspartic acid

Glutamic acid

L-histidine

L-isoleucine

L-lysine acetate (B1210297)

L-lysine HCL

L-phenyl alanine (B10760859)

L-proline

L-threonine

L-tryptophan

L-tyrosine

Taurine

Ornithine Hydrochloride

Vildagliptin

Vancomycin

Isoimperatorin

Imperatorin

Oxypeucedanin

Kaempferol

Gallic acid

L-valyl-L-valine

L-valyl-glycyl-glycine

L-valyl-L-valyl-D-valine

L-valyl-L-glutamic acid

L-valyl-L-valyl-L-glutamic acid

L-alanyl-glycine

L-alanyl-glycyl-glycine

Glycyl-L-valyl-glycine

Glycyl-glycine

Glycyl-glycyl-glycine

D-Tyrosyl-L-valylglycine

2,4-Epibrassinolide

L-theanine

γ-Glu-Gln

γ-Glu-Cys-Gly

Arg-UN (Internal Standard)

In Vitro Biological and Biochemical Interactions of D,l Valylglycin

Substrate Specificity and Enzyme Kinetics in Biocatalytic Systems

Dipeptides like D,L-Valylglycin can serve as substrates or products in various enzymatic reactions. L-amino acid esterase (LAE) has been investigated for its synthetic activity towards Valylglycin (Val-Gly) in the production of γ-glutamyl-valyl-glycine, a compound known for its "kokumi" taste properties researchgate.net. Studies have also evaluated the activity of specific enzymes on Valylglycin. For instance, the α-H-α-amino acid amide racemase from Achromobacter obae was tested with L-valylglycine as a substrate, but no racemase activity was detected google.com. Conversely, the mutant γ-glutamyltranspeptidase (GGT) designated LL-BsGGT has demonstrated utility as a biocatalyst for the synthesis of γ-glutamylvalylglycine, using valylglycine as an acceptor substrate. In one study, this enzyme achieved a 35% isolated yield of γ-GluValGly after 5 hours of reaction time using 0.6 U mL⁻¹ of the enzyme rsc.org.

Enzyme kinetics, the study of reaction rates catalyzed by enzymes, is fundamental to understanding enzyme function. Key parameters include the Michaelis constant (KM), which reflects substrate binding affinity, and the catalytic constant (kcat), indicating the enzyme's turnover rate wikipedia.orgnih.govreadthedocs.io. Enzymes generally exhibit specificity towards particular reactions and substrates, influencing the efficiency and outcome of biocatalytic processes readthedocs.ionumberanalytics.com.

Role in Gut Microbiome Modulatory Research (in animal models)

The gut microbiome plays a significant role in host metabolism, and its composition can be influenced by various dietary components and microbial products. Valylglycine has been identified as a peptide that can be produced by certain soil microbes and linked to gut microbial metabolism researchgate.net. While direct studies on this compound's role in animal models are limited, research on related dipeptide structures suggests potential modulatory effects. For example, studies involving cyclic d,l-α-peptides have demonstrated their capacity to remodel the gut microbiome in murine models, shifting it towards a low-fat diet-like state and impacting the development of atherosclerosis nih.gov.

Microbiota Compositional Changes Correlated with Valylglycin Levels

Evidence linking gut microbiota composition to Valylglycin levels comes from human studies that have implications for understanding host-microbiome metabolic crosstalk. In children diagnosed with Autism Spectrum Disorder (ASD), plasma levels of Valylglycine were found to be significantly lower compared to typically developing children. Furthermore, microbiota transfer therapy (MTT) led to substantial changes in these metabolite levels, bringing some closer to those observed in control groups nih.gov. This suggests that the gut microbiota can influence systemic levels of Valylglycin, indicating a potential correlation between microbial community structure and the abundance of this dipeptide.

Mechanistic Insights into Host-Microbiome Metabolic Crosstalk

The gut microbiome actively participates in host metabolic processes through the production of various metabolites that mediate communication between the host and the microbial community d-nb.infonih.govnih.govmdpi.commdpi.com. Valylglycine, as a microbial-derived peptide, fits into this framework. Its production by certain microbes and its altered levels in conditions associated with gut dysbiosis, as observed in ASD nih.gov, suggest that Valylglycin may be a component of the metabolic dialogue between the host and its gut microbiota. Interventions targeting the microbiome can alter these metabolite profiles, highlighting the dynamic nature of this crosstalk nih.gov.

Model Studies on Dipeptide-Metal Ion Interactions in Biological Environments

Metal ions play crucial roles in biological systems, often by forming complexes with biomolecules like amino acids and peptides. Studies have investigated the complexation behavior of dipeptides, including Valylglycin, with various metal ions. For example, Zn(II) complexes with N-formyl derivatives of DL-valine and DL-valylglycine have been synthesized and characterized. These studies indicate that the coordination sites in N-protected dipeptides differ from those in free dipeptides, with the peptide group oxygen not participating in coordination in the N-protected forms. Distorted tetrahedral structures were proposed for Zn(II) complexes with N-benzoyl-DL-valylglycine ajol.infocovenantuniversity.edu.ng.

Metal ion coordination can significantly influence the self-assembly properties of peptides, leading to the formation of structured materials such as hydrogels. Divalent metal ions, including Ni²⁺, Co²⁺, Cu²⁺, Fe²⁺, and Mn²⁺, have been shown to modulate the properties of hydrogels formed by Fmoc-dipeptides, suggesting potential applications in areas like drug delivery nih.gov. Similarly, interactions between dipeptides and metal ions can affect gel strength and responsiveness to stimuli researchgate.net. The study of ion-peptide interactions with alkali metal ions and protected dipeptides also serves as a model for understanding ion channel selectivity filters rsc.org. Generally, metal ions are integral to the function of many enzymes, and understanding their complexation chemistry with biological ligands is vital for bioinorganic chemistry taylorfrancis.comnih.govpreprints.orgmdpi.com.

Compound List:

this compound (Valylglycine, Val-Gly)

γ-glutamyl-valyl-glycine (γ-Glu-Val-Gly)

L-amino acid esterase (LAE)

γ-glutamyltranspeptidase (GGT)

LL-BsGGT (mutant GGT)

L-leucylglycine

L-valyl-L-alanine

L-leucyl-L-alanine

L-tryptophanamide

L-leucine amide

DL-valine

L-phenylalanine

L-phenylalanylglycine

N-benzoyl derivatives (of L-leucine, L-leucylglycine)

N-formyl derivatives (of DL-valine, L-phenylalanine, DL-valylglycine, L-phenylalanylglycine)

Zn(II) ions

Alkali metal ions (e.g., Na⁺, K⁺)

Divalent metal ions (Ni²⁺, Co²⁺, Cu²⁺, Fe²⁺, Mn²⁺)

Proteins

Enzymes

Cyclic d,l-α-peptides

Reactive Oxygen Species (ROS)

Advanced Theoretical and Computational Studies of D,l Valylglycin Systems

In Silico Modeling of Enzymatic Reaction Mechanisms

Understanding how enzymes catalyze the formation or cleavage of the peptide bond in D,L-Valylglycine is fundamental to comprehending its biological role. In silico modeling provides a virtual window into these fleeting enzymatic events, capturing details that are often inaccessible through experimental approaches alone. oup.com

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) is a powerful method used to simulate enzymatic reactions. In this approach, the reactive center of the enzyme-substrate complex—typically the peptide bond of D,L-Valylglycine and the key amino acid residues of the enzyme's active site—is treated with high-accuracy quantum mechanics. The remainder of the protein and the surrounding solvent are modeled using more computationally efficient molecular mechanics force fields. This dual approach allows for the accurate depiction of electron redistribution during bond breaking and formation while remaining computationally feasible.

Computational studies on peptidases, such as dipeptidyl-peptidase III (DPP III), have used QM/MM calculations to elucidate the step-by-step mechanism of dipeptide hydrolysis. nih.govnih.gov These models can map the entire reaction pathway, identifying transition states and reaction intermediates. For the hydrolysis of a dipeptide like D,L-Valylglycine, such a model would detail the nucleophilic attack by a water molecule, the formation of a tetrahedral intermediate, and the subsequent cleavage of the peptide bond, providing precise energetic barriers for each step. nih.gov For instance, studies on similar peptides have estimated activation energies for the rate-determining steps of hydrolysis to be in the range of 12-15 kcal/mol. nih.gov

Molecular Dynamics (MD) simulations complement QM/MM studies by providing insights into the dynamic behavior of the D,L-Valylglycine-enzyme complex over time. MD simulations can reveal how the dipeptide initially binds to the enzyme, the conformational changes that occur in both molecules to achieve an optimal catalytic orientation, and the eventual release of the product amino acids, Valine and Glycine (B1666218). nih.gov

| Computational Method | Application to D,L-Valylglycine Reaction | Key Insights Provided |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the cleavage of the peptide bond by a peptidase. | Detailed reaction pathway, transition state structures, activation energy barriers. |

| Molecular Dynamics (MD) Simulations | Simulating the binding of D,L-Valylglycine to an enzyme's active site and the subsequent release of products. | Conformational changes, binding stability, solvent effects, protein flexibility. |

| Quantum Chemical Calculations | Investigating the intrinsic energetics of peptide bond formation between Valine and Glycine. | Gas-phase reaction energy barriers, role of activating groups (e.g., phosphorylation). nih.gov |

Ligand-Protein Docking and Interaction Predictions

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of one molecule (the ligand) to another (the protein or receptor). nih.gov For D,L-Valylglycine, docking simulations can predict how it interacts with the active sites of enzymes like dipeptidyl peptidases (DPPs) or with peptide transporters responsible for its cellular uptake. nih.govrsc.orgresearchgate.net

The process involves generating a multitude of possible binding poses of the D,L-Valylglycine molecule within the target protein's binding site. Each pose is then evaluated using a scoring function, which estimates the binding free energy. Lower scores typically indicate a more favorable and stable interaction. illinois.edu These scoring functions account for various types of noncovalent interactions, including:

Hydrogen Bonds: Formed between the amide and carboxyl groups of the dipeptide and polar residues in the protein's active site.

Electrostatic Interactions: Occurring between the charged amino and carboxyl termini of D,L-Valylglycine and charged residues in the binding pocket.

Hydrophobic Interactions: Involving the nonpolar valine side chain and hydrophobic pockets within the enzyme.

Van der Waals Forces: General attractive or repulsive forces between the atoms of the ligand and the protein.

Docking studies on DPP-IV inhibitors, many of which are dipeptide mimetics, have identified key amino acid residues (e.g., Arg125, Glu205, Glu206, Tyr547) that are crucial for binding. nih.gov By analogy, a docking simulation of D,L-Valylglycine into a peptidase active site would predict specific interactions with similar critical residues, providing a structural hypothesis for its recognition and binding. The results of such a simulation can be summarized to quantify the predicted interactions and binding affinity.

| Interaction Type | Predicted Interacting Residues in a Hypothetical Peptidase | Predicted Binding Energy Contribution (kcal/mol) |

| Hydrogen Bond | Ser630, Tyr547, His740 | -4.5 |

| Electrostatic (Salt Bridge) | Arg125, Glu205 | -5.2 |

| Hydrophobic | Tyr662, Trp629 | -2.8 |

| Van der Waals | Phe357, Val711 | -1.5 |

| Total Predicted Binding Affinity | -9.9 |

Following docking, molecular dynamics simulations are often employed to validate the stability of the predicted binding pose over time, ensuring the interactions are maintained in a dynamic, solvated environment. nih.gov

Development of Predictive Models for Metabolic Fluxes

To understand the systemic impact of D,L-Valylglycine metabolism, researchers employ constraint-based modeling, particularly through the use of Genome-Scale Metabolic Models (GEMs). nih.govillinois.edu GEMs are comprehensive mathematical representations of an organism's entire known metabolic network, encompassing all known metabolic reactions and the genes that encode the enzymes catalyzing them. illinois.edu

Flux Balance Analysis (FBA) is a key technique used with GEMs to predict the flow of metabolites—or flux—through the network. nih.gov By applying physicochemical constraints (e.g., stoichiometry, thermodynamics) and defining a biological objective (e.g., maximization of biomass production), FBA can calculate the steady-state flux distribution for every reaction in the model. oup.com

To predict the metabolic consequences of D,L-Valylglycine utilization, its transport and hydrolysis would be incorporated into a GEM. The model would include:

A transport reaction for the uptake of D,L-Valylglycine into the cell.

A hydrolysis reaction converting one molecule of D,L-Valylglycine into one molecule of D/L-Valine and one molecule of Glycine.

By running FBA simulations with D,L-Valylglycine as an available nutrient, the model can predict how its constituent amino acids are routed into various downstream pathways. For example, it could predict the extent to which Valine and Glycine contribute to new protein synthesis, are catabolized for energy via the TCA cycle, or are used as precursors for other biomolecules like glutathione (B108866) or purines. uestc.edu.cn

A more advanced technique, ¹³C-Metabolic Flux Analysis (¹³C-MFA), uses stable isotope tracers to provide more precise, experimentally validated flux values. acs.orgresearchgate.net While complex, these models offer powerful predictive capabilities for understanding how the introduction of a dipeptide can rewire the entire cellular metabolism. researchgate.netmdpi.com

| Metabolic Pathway | Predicted Flux Change upon D,L-Valylglycine Catabolism | Biological Implication |

| Valine, Leucine, Isoleucine Degradation | Increased | Catabolism of Valine for energy or precursor supply. |

| Glycine, Serine, Threonine Metabolism | Increased | Glycine enters one-carbon metabolism, supporting nucleotide synthesis. uestc.edu.cn |

| TCA Cycle | Increased | Entry of Valine and Glycine degradation products (e.g., succinyl-CoA, pyruvate) for energy production. |

| Biomass Production (Growth) | Potentially Increased | Provision of essential amino acids for protein synthesis. |

Bioinformatic Analysis of Peptide-Related Genes and Pathways

Bioinformatics provides the essential tools to identify and characterize the genetic and molecular machinery responsible for the transport and metabolism of dipeptides like D,L-Valylglycine. This analysis begins with searching genome and protein databases to find the genes encoding peptide transporters and peptidases.

Gene Identification: Homology-based searches, using tools like BLAST (Basic Local Alignment Search Tool), are employed to scan genomic databases for sequences similar to known peptide transporter families (e.g., the PTR/NPF family) or peptidase families (e.g., the M1 or S9 families which include various aminopeptidases and dipeptidyl peptidases). nih.govresearchgate.netnih.gov Bioinformatic analysis of fungal genomes, for instance, has successfully identified numerous genes for proline-specific peptidases, including DPP4 homologs. nih.gov

Functional Annotation: Once candidate genes are identified, their functions are predicted. The Gene Ontology (GO) database is a critical resource for this step. It provides a standardized vocabulary to describe the molecular function, biological process, and cellular component associated with genes and proteins. nih.gov Genes involved in D,L-Valylglycine metabolism would be annotated with terms such as 'peptide transport' (GO:0015833), 'peptide metabolic process' (GO:0006518), and 'peptidase activity' (GO:0008233). nih.gov

Pathway Mapping: To understand the broader metabolic context, identified genes and reactions are mapped onto metabolic pathways using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). nih.gov KEGG contains manually drawn pathway maps for hundreds of organisms. nih.gov Analysis of the KEGG database would place the hydrolysis of D,L-Valylglycine upstream of pathways like "Valine, leucine and isoleucine degradation" (map00280) and "Glycine, serine and threonine metabolism" (map00260). oup.comnih.govresearchgate.net

Phylogenetic Analysis: To understand the evolutionary relationships of these proteins, phylogenetic trees are constructed. By comparing the sequences of peptidases or transporters from different species, researchers can infer their evolutionary origins and identify conserved domains that are critical for their function. illinois.edunih.gov

| Bioinformatic Tool/Database | Purpose in D,L-Valylglycine Research | Example Application |

| BLAST | Identify homologous genes. | Find genes encoding potential dipeptidyl peptidases by searching a genome with a known DPP4 sequence. nih.gov |

| Gene Ontology (GO) | Annotate gene/protein function. | Assign the term 'peptide metabolic process' (GO:0006518) to a newly identified peptidase gene. nih.gov |

| KEGG Pathway Database | Map genes to metabolic pathways. | Visualize the entry of Valine and Glycine into their respective degradation pathways. oup.comresearchgate.net |

| TCDB (Transporter Classification Database) | Classify and analyze transport proteins. | Identify the family and substrate specificity of a putative dipeptide transporter. nih.gov |

Application of Machine Learning in Peptide Research

Machine learning (ML) and deep learning (DL) are transforming peptide research by enabling the prediction of complex properties directly from sequence or structural data. nih.govacs.org These data-driven approaches can be applied to D,L-Valylglycine to predict its bioactivity, interactions, and other key characteristics, complementing traditional simulation methods. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity. nih.gov For D,L-Valylglycine, a QSAR model could be developed to predict its inhibitory activity against a specific peptidase. The model would be trained on a dataset of dipeptides with known inhibitory concentrations (IC₅₀). Molecular descriptors representing the physicochemical properties of the dipeptides (e.g., size, hydrophobicity, electronic properties) are used as input features to train the model. nih.govmdpi.com

Classification Models: Machine learning algorithms like Support Vector Machines (SVMs) and Random Forests are powerful tools for classification tasks. nih.gov An SVM could be trained to classify peptides as either "transported" or "not transported" by a specific cellular transporter. The model learns to identify the key features that distinguish between the two classes from a training set of known substrates. nih.gov For D,L-Valylglycine, such a model could predict its likelihood of being a substrate for various peptide transporters.

Deep Learning for Interaction and Property Prediction: More advanced deep learning models, such as Convolutional Neural Networks (CNNs) and Recurrent Neural Networks (RNNs), are being used to predict complex peptide-protein interactions and other properties. nih.govresearchgate.netmdpi.com These models can learn intricate patterns directly from the amino acid sequence. A deep learning model could be trained on a large database of peptide-protein complexes to predict the binding affinity of D,L-Valylglycine to a target protein, or to predict other properties like its metabolic stability or potential bioactivity (e.g., antimicrobial, antioxidant). nih.gov

| Machine Learning Approach | Application to D,L-Valylglycine | Required Data | Predicted Output |

| QSAR (e.g., PLS Regression) | Predict inhibitory potency against a target enzyme. | A dataset of dipeptides with measured IC₅₀ values and calculated molecular descriptors. | Predicted IC₅₀ value for D,L-Valylglycine. |

| Support Vector Machine (SVM) | Classify as a substrate/non-substrate for a peptide transporter. | A labeled dataset of known substrates and non-substrates for the transporter. | A binary classification (e.g., "Substrate" or "Non-Substrate"). |

| Deep Learning (e.g., CNN/RNN) | Predict binding affinity to a protein target. | Large dataset of peptide sequences and their experimentally determined binding affinities. | A continuous value representing binding affinity (e.g., Kd). |

| Deep Learning (e.g., RNN) | Predict general properties like solubility or cell penetration. | Datasets of peptides with known solubility or cell-penetrating ability. | A classification or regression score for the property. mdpi.com |

Emerging Research Applications and Methodological Advancements Involving D,l Valylglycin

Development of Precursors for Taste-Active Substances (e.g., "Kokumi" Peptides)

D,L-Valylglycin has been identified as a crucial precursor for the synthesis of "kokumi" peptides, most notably γ-glutamyl-valyl-glycine (γ-Glu-Val-Gly), which imparts a sense of richness, complexity, and mouthfulness to foods. nih.govresearchgate.net The synthesis of this potent taste-enhancing tripeptide can be achieved through multiple pathways where Valylglycin serves as a key substrate.

One significant pathway involves the action of γ-glutamyltransferase (GGT), an enzyme that facilitates the transfer of a γ-glutamyl group from a donor, such as glutathione (B108866) (GSH), to an acceptor molecule. nih.gov In this process, this compound acts as the acceptor, leading to the formation of γ-Glu-Val-Gly. nih.gov Research has demonstrated that the (Dug2p-Dug3p)2 complex in Saccharomyces cerevisiae can efficiently catalyze this reaction. nih.gov

The following table summarizes the enzymatic pathways for the synthesis of γ-Glu-Val-Gly where this compound is a key precursor.

| Enzyme/Pathway | Donor Molecule | Acceptor Molecule | Product | Organism/System |

| γ-Glutamyltransferase (GGT) | Glutathione (GSH) | This compound | γ-Glutamyl-valyl-glycine | Saccharomyces cerevisiae |

| Glutathione Synthetase (GS) | γ-Glutamyl-valine (γ-EV) | Glycine (B1666218) | γ-Glutamyl-valyl-glycine | Saccharomyces cerevisiae |

Integration in Stimuli-Responsive Polymer Materials Research

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light. nih.govdovepress.comni.ac.rs While direct integration of this compound into these polymers is an emerging area, research on peptide-based stimuli-responsive materials provides a strong foundation for its potential applications. acs.org Dipeptides, owing to their inherent biocompatibility and functional groups, are attractive building blocks for creating smart hydrogels and other responsive materials. researchgate.net

The self-assembly of dipeptides can be triggered by environmental cues, leading to the formation of hydrogels with tunable properties. researchgate.net For instance, dipeptide amphiphiles have been shown to form stimuli-responsive supramolecular polymer gels. mdpi.com The incorporation of this compound into such systems could introduce specific functionalities. The valine residue, with its hydrophobic isopropyl group, can contribute to temperature-responsive behavior, while the glycine residue provides conformational flexibility. The terminal amino and carboxyl groups offer sites for pH-responsive interactions.

Research on oligo(lysine)-modified hydrogels has demonstrated how the inclusion of amino acid residues can impart dual temperature and pH responsiveness. researchgate.net This suggests that the integration of this compound into polymer backbones or as pendant groups could lead to the development of novel smart materials for applications in drug delivery, tissue engineering, and biosensors. nih.gov

Applications in Materials Science for Bio-Inspired Materials

Bio-inspired materials science seeks to mimic the structures and functions of biological materials to create novel materials with advanced properties. researchgate.netnih.govmdpi.com Peptides, as the fundamental building blocks of proteins, are central to this field. stanford.edu The self-assembly of short peptides, including dipeptides, into well-ordered nanostructures such as nanofibers, nanotubes, and hydrogels is a key area of research. frontiersin.orgnih.govresearchgate.net

This compound, with its simple structure, serves as an excellent model for studying the fundamental principles of peptide self-assembly. frontiersin.orgnih.gov The interplay of hydrogen bonding between the amide backbone, hydrophobic interactions of the valine side chain, and electrostatic interactions of the termini can drive the formation of higher-order structures. frontiersin.org These self-assembled structures can form the basis of biocompatible and biodegradable hydrogels for biomedical applications. rsc.orgnih.govresearchgate.net

The ability of dipeptides to form hydrogels is influenced by factors such as the sequence of the amino acids and their chirality. frontiersin.org For example, studies on dipeptide isomers have shown that subtle changes in structure can significantly impact their self-assembly and gelation properties. mdpi.com While specific studies on this compound-based hydrogels are emerging, the principles established from other dipeptide systems provide a roadmap for its use in creating new bio-inspired materials. The inherent biocompatibility of this compound makes it a promising candidate for developing scaffolds for tissue engineering and controlled drug release systems. nih.gov

Role as a Model System in Protein Chemistry Research

The study of protein folding and stability is a cornerstone of biochemistry and molecular biology. researchgate.net Simple dipeptides like this compound serve as valuable model systems for investigating the fundamental interactions that govern protein structure and function. nih.gov Conformational studies of model dipeptides provide insights into the preferred backbone torsion angles (phi and psi) of amino acid residues, which are critical for predicting and understanding protein secondary structures. nih.govias.ac.in